18-Norsenecionan-11,12,16-trione
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Overview
Description
18-Norsenecionan-11,12,16-trione is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol. It is an intermediate used in the synthesis of Senecionine, a pyrrolizidine alkaloid known for its potential to affect hepatic drug metabolizing enzymes in rat cells.
Chemical Reactions Analysis
18-Norsenecionan-11,12,16-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
18-Norsenecionan-11,12,16-trione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly pyrrolizidine alkaloids like Senecionine.
Biology: It is studied for its potential effects on hepatic drug metabolizing enzymes in rat cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of liver function and drug metabolism.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 18-Norsenecionan-11,12,16-trione involves its interaction with hepatic drug metabolizing enzymes. It is believed to affect the activity of these enzymes, potentially altering the metabolism of various drugs in the liver. The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
18-Norsenecionan-11,12,16-trione is unique due to its specific structure and functional groups. Similar compounds include other pyrrolizidine alkaloids, such as:
Senecionine: Known for its hepatotoxic effects and potential to affect drug metabolism.
Retrorsine: Another pyrrolizidine alkaloid with similar biological activities.
Lasiocarpine: Known for its hepatotoxic and carcinogenic properties.
These compounds share structural similarities but differ in their specific biological activities and effects.
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(1R,4E,6R,17R)-4-ethylidene-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,7,8-trione |
InChI |
InChI=1S/C17H21NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3-4,10,13-14H,5-9H2,1-2H3/b11-3+/t10-,13-,14-/m1/s1 |
InChI Key |
LAYQBIMICJKPMG-UITGQYCOSA-N |
Isomeric SMILES |
C/C=C/1\C[C@H](C(=O)C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)C |
Canonical SMILES |
CC=C1CC(C(=O)C(=O)OCC2=CCN3C2C(CC3)OC1=O)C |
Origin of Product |
United States |
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